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Compound of Interest

Compound Name: Butyl salicylate

Cat. No.: B3022147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

butyl salicylate, a common fragrance and flavoring agent. The guide details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for butyl salicylate.

¹H NMR Data
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for Butyl Salicylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3022147?utm_src=pdf-interest
https://www.benchchem.com/product/b3022147?utm_src=pdf-body
https://www.benchchem.com/product/b3022147?utm_src=pdf-body
https://www.benchchem.com/product/b3022147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons Chemical Shift (δ, ppm) Multiplicity

OH 10.95 s

Ar-H 6.5 - 8.0 m

-OCH₂- 4.20 t

-CH₂- 1.65 m

-CH₂- 1.35 m

-CH₃ 0.90 t

Solvent: CDCl₃. s = singlet, t = triplet, m = multiplet.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shift Data for Butyl Salicylate.

Carbon Chemical Shift (δ, ppm)

C=O 170.5

Ar-C-OH 161.5

Ar-C 135.5

Ar-CH 130.0

Ar-CH 119.0

Ar-CH 117.5

Ar-C-C=O 112.5

-OCH₂- 65.0

-CH₂- 30.5

-CH₂- 19.0

-CH₃ 13.5
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Solvent: CDCl₃. Data is based on typical chemical shift ranges and spectral database

information.

IR Spectroscopy Data
Table 3: Major Infrared Absorption Bands for Butyl Salicylate.

Wavenumber (cm⁻¹) Functional Group Description

3200-3600 O-H
Phenolic hydroxyl stretch

(broad)

2850-3000 C-H Aliphatic C-H stretch

1690-1760 C=O Ester carbonyl stretch

1500-1600 C=C Aromatic C=C stretch

1080-1300 C-O Ester C-O stretch

Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments for Butyl Salicylate.

m/z Relative Intensity Proposed Fragment

194 Moderate [M]⁺ (Molecular Ion)

138 High [M - C₄H₈]⁺

121 High [C₇H₅O₃]⁺

120 Very High [C₇H₄O₃]⁺

92 Moderate [C₆H₄O]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 10-20 mg of butyl salicylate for ¹H NMR (or 50-100 mg for ¹³C NMR)

into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 1-2

second relaxation delay).

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a

reference.

Integrate the peaks and determine their multiplicities.

¹³C NMR Acquisition:
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Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Use a standard proton-decoupled pulse sequence.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number

of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a

good signal-to-noise ratio.

Process the spectrum similarly to the ¹H spectrum.

Reference the chemical shift scale to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in butyl salicylate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small drop of butyl salicylate directly onto the center of the ATR crystal.

Lower the ATR press arm to ensure good contact between the sample and the crystal.

Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Identify the characteristic absorption bands and correlate them to the functional groups in the

molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of butyl salicylate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

Prepare a dilute solution of butyl salicylate (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column

(e.g., a non-polar DB-5 column).

The GC oven temperature is programmed to ramp up, separating the components of the

sample based on their boiling points and interactions with the column's stationary phase.

As butyl salicylate elutes from the GC column, it enters the mass spectrometer's ion

source.

In the ion source, the molecules are ionized, typically by electron impact (EI), which causes

them to fragment.

The resulting ions (the molecular ion and fragment ions) are accelerated and separated by

the mass analyzer based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at each m/z value, generating a mass

spectrum.

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like butyl salicylate.
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b3022147#spectroscopic-data-of-butyl-salicylate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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